Aporphine
Overview
Description
Aporphine is an alkaloid with the chemical formula C₁₇H₁₇N . It is the core chemical substructure of the this compound alkaloids, a subclass of quinoline alkaloids. This compound can exist in either of two enantiomeric forms, ®-aporphine and (S)-aporphine . This compound is found in various plants, including water lilies (Nymphaea species) and has been studied for its diverse biological activities .
Preparation Methods
Aporphine and its derivatives can be synthesized through various chemical methods. Some common synthetic routes include:
Ring-opening reactions: This involves the opening of a ring structure in the molecule to form this compound derivatives.
Bromination: The addition of bromine atoms to the molecule.
Acetylation: The addition of acetyl groups to the molecule.
Quaternization: The formation of quaternary ammonium compounds.
Dehydrogenation: The removal of hydrogen atoms from the molecule.
Industrial production methods for this compound typically involve the extraction of the compound from natural sources, followed by purification and chemical modification to obtain the desired derivatives .
Chemical Reactions Analysis
Aporphine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Major products formed from these reactions include various this compound derivatives with different biological activities .
Scientific Research Applications
Chemistry: Aporphine derivatives have been used as intermediates in the synthesis of other complex molecules.
Medicine: This compound derivatives, such as apomorphine, have been used in the treatment of Parkinson’s disease due to their dopamine receptor agonist activity Other derivatives have shown anticancer, antioxidant, and anti-inflammatory properties
Mechanism of Action
Aporphine exerts its effects primarily through its interaction with dopamine receptors. It acts as a dopamine receptor agonist, targeting the D1 and D2 receptors . This interaction leads to the activation of gene expression in the nuclei of the hypothalamus, resulting in various physiological effects, such as stereotypical behavior of erection and yawning in rodents . The compound also acts as an antagonist of 5-HT2 and α-adrenergic receptors .
Comparison with Similar Compounds
Aporphine is structurally related to other alkaloids, such as:
Apomorphine: A derivative of this compound used in the treatment of Parkinson’s disease
Boldine: An alkaloid with antioxidant and anticancer properties.
Glaucine: An alkaloid with anti-inflammatory and antitussive properties.
Compared to these compounds, this compound is unique in its ability to interact with multiple receptor types and its diverse range of biological activities .
Properties
IUPAC Name |
6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-18-10-9-12-6-4-8-15-14-7-3-2-5-13(14)11-16(18)17(12)15/h2-8,16H,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKUYNBAFQJRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC=CC=C4C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895017 | |
Record name | 5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478-57-9 | |
Record name | Aporphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aporphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NS2KTD6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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